![molecular formula C16H16ClNO2S B5568315 2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5568315.png)

2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

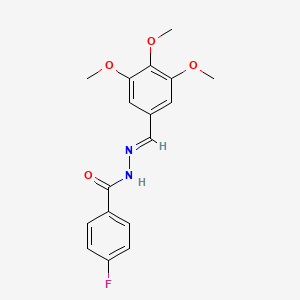

The synthesis of tetrahydroisoquinoline derivatives often involves complex organic reactions that enable the introduction of various functional groups into the isoquinoline framework. For instance, Xu Liu et al. (2016) reported the synthesis of heterocyclic derivatives via a visible-light-promoted reaction, which could potentially be applied to synthesize the given compound by modifying the substrates and reaction conditions (Liu et al., 2016).

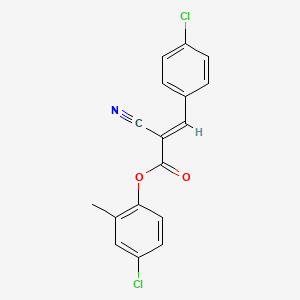

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by a bicyclic ring system that includes a six-membered benzene ring fused to a five-membered ring containing a nitrogen atom. The presence of the sulfonyl group and a chlorobenzyl moiety in the given compound would influence its electronic properties and molecular conformation. Studies on similar compounds, such as those by Ohba et al. (2012), provide insights into how substituents affect the molecular structure and intramolecular interactions (Ohba et al., 2012).

Chemical Reactions and Properties

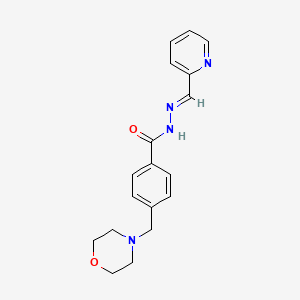

Tetrahydroisoquinoline derivatives participate in various chemical reactions, reflecting their chemical reactivity and functional group compatibility. The sulfonyl moiety can undergo reactions typical for sulfones, such as sulfonylation and nucleophilic substitution, while the chlorobenzyl part might participate in electrophilic aromatic substitution. Research by Kim et al. (2018) on oxidative α-cyanation of tetrahydroisoquinolines demonstrates the type of chemical transformations these compounds can undergo (Kim et al., 2018).

科学的研究の応用

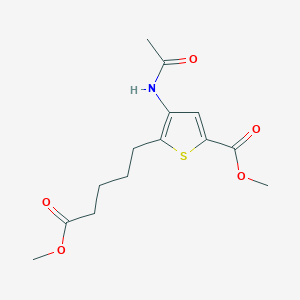

Nanosized N-sulfonated Brönsted Acidic Catalysts : A study by Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel nanosized N-sulfonic acid, which was used for the efficient synthesis of hexahydroquinolines through a one-pot condensation process. This demonstrates the compound's utility in facilitating organic reactions under solvent-free conditions, yielding products in excellent yields and short reaction times (Goli-Jolodar, Shirini, & Seddighi, 2016).

Stereochemistry in Isoquinoline Compounds : Research by Sugiura et al. (1997) focused on the stereochemistry of certain tetrahydroisoquinoline derivatives, obtained through treatment with bromine and methanol. This study highlights the compound's relevance in understanding and controlling stereochemical outcomes in organic synthesis (Sugiura et al., 1997).

Derivatives and Structural Analysis : A study by Ohba et al. (2012) analyzed various derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride, revealing insights into the molecular structure and steric effects induced by substituents. This research contributes to the broader understanding of molecular interactions and structural dynamics in similar compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Visible Light-Promoted Synthesis : Liu et al. (2016) described a method for synthesizing heterocyclic derivatives using a visible-light-promoted reaction. This approach underscores the potential of 2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in photoredox catalysis and organic synthesis (Liu, Cong, Liu, & Sun, 2016).

Anticancer Agent Synthesis : A study presented at the AACR Annual Meeting 2010 by Redda, Gangapuram, and Ardley explored the synthesis of substituted tetrahydroisoquinolines as potential anticancer agents. This highlights the medicinal chemistry applications of the compound, particularly in developing novel pharmaceuticals (Redda, Gangapuram, & Ardley, 2010).

特性

IUPAC Name |

2-[(4-chlorophenyl)methylsulfonyl]-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c17-16-7-5-13(6-8-16)12-21(19,20)18-10-9-14-3-1-2-4-15(14)11-18/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNGXPVQBUBVMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5568239.png)

![5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5568274.png)

![1-cyclopentyl-5-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5568281.png)

![(1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5568295.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5568296.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide](/img/structure/B5568298.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{5-[(phenylthio)methyl]-2-furoyl}pyrrolidin-3-ol](/img/structure/B5568324.png)

![2-(1-azocanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5568328.png)

![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)

![5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5568332.png)